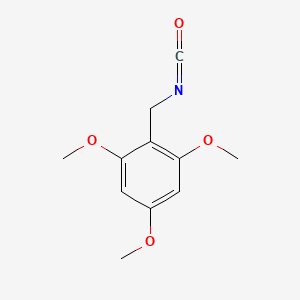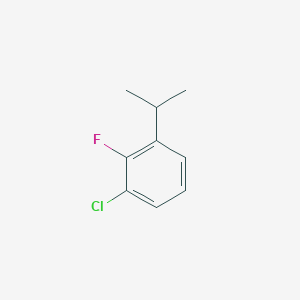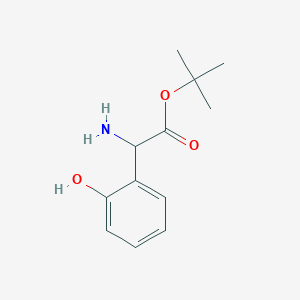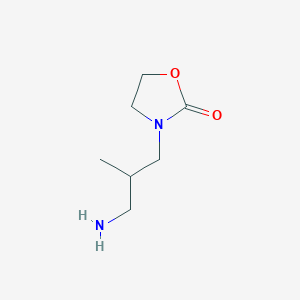
3-(3-Amino-2-methylpropyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Amino-2-methylpropyl)oxazolidin-2-one is a chemical compound with the molecular formula C7H14N2O2. It belongs to the class of oxazolidinones, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a unique oxazolidinone ring structure, which is a five-membered ring containing both nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis . Another approach involves the treatment of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Amino-2-methylpropyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazolidinone ring.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of N-substituted oxazolidinones.
Aplicaciones Científicas De Investigación
3-(3-Amino-2-methylpropyl)oxazolidin-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(3-Amino-2-methylpropyl)oxazolidin-2-one and its derivatives often involves the inhibition of bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Contezolid: A newer oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness
3-(3-Amino-2-methylpropyl)oxazolidin-2-one is unique due to its specific amino and methyl substituents, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
3-(3-amino-2-methylpropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-6(4-8)5-9-2-3-11-7(9)10/h6H,2-5,8H2,1H3 |
Clave InChI |
GWUQWDZECCQMCD-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)CN1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
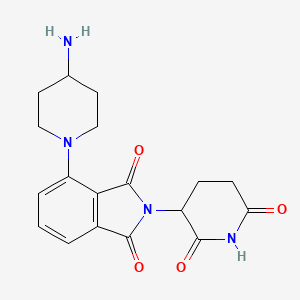
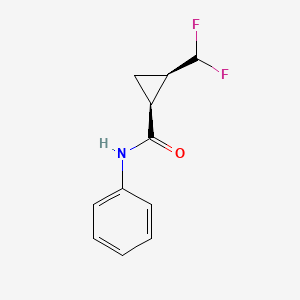
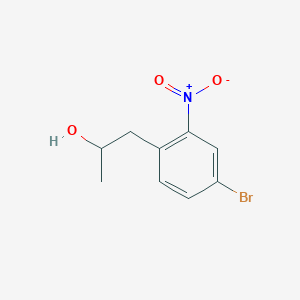

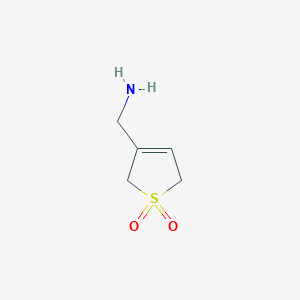
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
![Tert-butyl3-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13560972.png)

